N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS3/c1-27-15-8-6-7-14(13-15)21(26)25-23-20(16-9-2-4-11-18(16)28-23)22-24-17-10-3-5-12-19(17)29-22/h3,5-8,10,12-13H,2,4,9,11H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCXYPRSAFSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.52 g/mol. The structural complexity involves multiple rings and functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzo[b]thiophene and benzo[d]thiazole rings |
| Functional Groups | Amide and methylthio groups |
| Molecular Weight | 372.52 g/mol |
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene and thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific cellular targets such as tubulin or topoisomerases, leading to disrupted cell division and increased apoptosis.
- Case Studies : A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that thiazole derivatives can exhibit broad-spectrum antibacterial activity.
- In Vitro Studies : Compounds similar to this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria.
- Comparative Analysis : In one study, the compound's activity was compared to standard antibiotics like chloramphenicol, showing comparable efficacy .
Antioxidant Activity
Antioxidant properties have also been attributed to this class of compounds. The ability to scavenge free radicals can contribute to their therapeutic potential in various diseases linked to oxidative stress.
- Testing Methods : Antioxidant activity is often assessed using DPPH or ABTS assays.
- Results : Compounds derived from similar structures have shown IC50 values indicating strong antioxidant capabilities .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.
Synthetic Pathway Overview
- Starting Materials : Benzo[d]thiazole derivatives and tetrahydrobenzo[b]thiophene.
- Reagents Used : Various coupling agents and solvents under controlled conditions.
- Yield and Purity : Typical yields range from 60% to 85%, with high purity levels achieved through recrystallization or chromatography techniques .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.
Minimum Inhibitory Concentration (MIC) Data
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 | Ampicillin |
| Escherichia coli | 125 | Streptomycin |
| Candida albicans | 250 | Fluconazole |
These results indicate that the compound shows comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound through various mechanisms:
Case Studies
Several derivatives of this compound have been reported to target specific pathways involved in cancer cell survival and proliferation, making them promising candidates for further development.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in multiple studies:
- Topoisomerase Inhibition : It has been shown to inhibit bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus, indicating selective action against bacterial enzymes while sparing human counterparts.
- Kinase Inhibition : The compound also demonstrates inhibitory activity against certain kinases involved in cancer progression, which could be leveraged for therapeutic applications in oncology.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.
Q & A
Q. What are the key steps and analytical methods for synthesizing this compound?
The synthesis involves multi-step organic reactions, including coupling benzo[d]thiazole derivatives with tetrahydrobenzo[b]thiophene precursors under controlled conditions (e.g., solvent choice, temperature, and reaction time). Critical steps include amide bond formation and functional group modifications. Analytical validation relies on HPLC for purity assessment and NMR (1H/13C) for structural confirmation. For example, reaction progress is monitored via TLC, and intermediates are characterized using mass spectrometry (MS) .
Q. How is the compound’s biological activity evaluated in preliminary assays?
Antitumor activity is screened using in vitro cell viability assays (e.g., MTT) against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (lung cancer). Dose-response curves are generated to determine IC50 values. Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. Positive controls (e.g., doxorubicin for cancer, fluconazole for fungi) ensure assay validity .
Q. What functional groups dictate the compound’s reactivity and stability?
The benzo[d]thiazole ring enhances π-π stacking with biological targets, while the tetrahydrobenzo[b]thiophene core contributes to lipophilicity. The methylthio (-SMe) group influences redox stability and metabolic pathways. Reactivity is monitored via FT-IR (e.g., thioamide C=S stretch at ~1250 cm⁻¹) and HPLC-MS to track degradation products under varying pH/temperature .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Optimize solvent polarity (e.g., DMF for amidation) and catalyst loading (e.g., DMAP for acyl transfers). Use Design of Experiments (DoE) to model variables like temperature (60–100°C) and reaction time (12–24 hrs). Side products (e.g., hydrolyzed amides) are reduced via inert atmosphere (N2/Ar) and moisture-free conditions. HPLC tracking identifies optimal quenching points .
Q. How to resolve contradictions in bioactivity data (e.g., variable IC50 values across studies)?
Discrepancies may arise from assay conditions (e.g., serum content, incubation time) or compound solubility. Use molecular dynamics simulations to assess binding affinity variations to targets like RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T). Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Q. What mechanistic insights explain the compound’s antitumor activity?
The compound likely inhibits kinase pathways (e.g., EGFR or PI3K/AKT) by competing with ATP-binding pockets. Docking studies (AutoDock Vina) and Western blotting (phosphorylation status of downstream markers) confirm target engagement. Metabolite profiling via LC-MS/MS identifies active derivatives formed in situ .
Q. How to design SAR studies to improve potency and selectivity?
Replace the methylthio group with sulfonamide (-SO2NH2) for enhanced solubility or fluoro substituents for improved target affinity. Synthesize analogs via Suzuki-Miyaura coupling for aryl modifications. Test in parallel against off-target kinases (e.g., JAK2, CDK4/6) using kinase profiling panels .
Q. What strategies mitigate toxicity in non-cancerous cell lines?
Evaluate therapeutic index (TI) by comparing IC50 values in cancer vs. normal cells (e.g., HEK293). Use prodrug approaches (e.g., ester masking of thiophene) for selective activation in tumor microenvironments. Metabolomics (via UPLC-QTOF-MS) identifies hepatotoxic metabolites for structural refinement .
Q. How to address solubility challenges in in vivo models?
Formulate with cyclodextrins or lipid-based nanoparticles. Determine logP via shake-flask method and correlate with pharmacokinetic parameters (e.g., Cmax, AUC). Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
